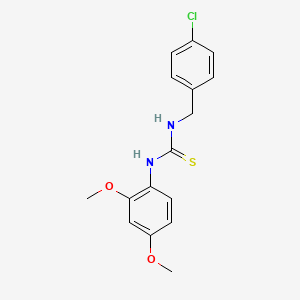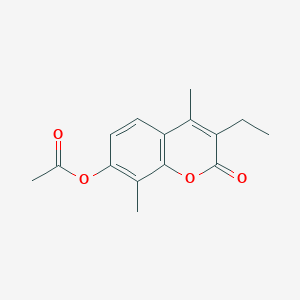![molecular formula C18H25N3O6S B5699358 ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various physiological processes.
Mechanism of Action
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a reactive epoxide group that reacts with the thiol group of the active site cysteine residue, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. This compound has also been shown to inhibit autophagy, a cellular process that plays a crucial role in various physiological processes such as cell survival and homeostasis. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of calpain, a cysteine protease that plays a role in the inflammatory response.
Advantages and Limitations for Lab Experiments
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it a useful tool for studying the role of these enzymes in various physiological processes. Furthermore, it is a relatively stable compound, making it easy to handle and store. However, this compound also has some limitations. It is a reactive compound that can bind to other thiol-containing molecules, leading to non-specific inhibition. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of this compound. Another area of research is the study of the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, research can be done to study the effects of this compound on other physiological processes such as angiogenesis and wound healing.
Synthesis Methods
The synthesis of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate involves the reaction of 4-morpholinylsulfonyl chloride with 3-(1-piperazinyl)benzoic acid ethyl ester in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of this compound. The compound can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been widely used in scientific research to study the role of cysteine proteases in various physiological processes such as apoptosis, autophagy, and inflammation. It has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, cathepsin L, and calpain. This compound has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
properties
IUPAC Name |
ethyl 4-(3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-2-27-18(23)20-8-6-19(7-9-20)17(22)15-4-3-5-16(14-15)28(24,25)21-10-12-26-13-11-21/h3-5,14H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBCBZPLBNGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)